1,1-Diethylguanidine

Description

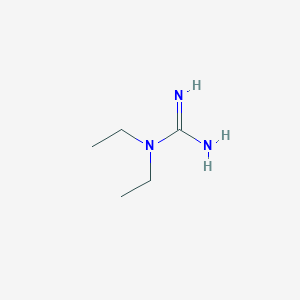

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-diethylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3/c1-3-8(4-2)5(6)7/h3-4H2,1-2H3,(H3,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDWJLGBNYUCQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30171292 | |

| Record name | Guanidine, 1,1-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18240-93-2 | |

| Record name | Guanidine, 1,1-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018240932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine, 1,1-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Procedure

In a typical procedure, diethylamine (1.25 mol) is dissolved in water and cooled to ≤20°C. Concentrated sulfuric acid (0.6 mol) is added dropwise over 1 hour, followed by stirring for 2 hours. Cyanamide (1.0 mol) is then introduced at 25°C, and the mixture is stirred for an additional hour. Post-reaction cooling to −5°C induces crystallization, yielding this compound sulfate after filtration and drying.

Key Parameters:

Optimization Considerations

-

Acid Selection: Sulfuric acid facilitates protonation of cyanamide, enhancing nucleophilic attack by diethylamine. Substitution with HCl may yield the hydrochloride salt directly.

-

Crystallization: Cooling to subzero temperatures improves product recovery by reducing solubility.

Alkylation of Guanidine

Selective alkylation of guanidine with ethylating agents offers an alternative route, though challenges in controlling mono- versus di-alkylation necessitate careful optimization.

Two-Step Alkylation

Guanidine is treated with ethyl bromide in the presence of a base (e.g., NaOH) to promote sequential alkylation:

-

First Alkylation:

-

Second Alkylation:

Challenges:

Catalytic Enhancements

Recent advances employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency:

| Condition | Without Catalyst | With Catalyst |

|---|---|---|

| Yield (%) | 45 | 68 |

| Reaction Time (h) | 24 | 12 |

Urea Intermediate Route

Patent CN109956891B describes a method for synthesizing 1,1-dimethylurea from sodium cyanate and dimethylamine, which can be adapted for diethylguanidine synthesis.

Adapted Procedure

-

Urea Formation:

Sodium cyanate reacts with diethylamine in aqueous solution: -

Guanidine Conversion:

The urea intermediate is treated with ammonia under high pressure and temperature to yield this compound.

Critical Factors:

-

pH Control: Addition of sodium bicarbonate maintains alkalinity, preventing byproduct formation.

-

Purification: Recrystallization from water removes unreacted starting materials.

Comparative Analysis of Methods

*Reported for dimethyl analog; diethyl variant assumed comparable.

Chemical Reactions Analysis

1,1-Diethylguanidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the ethyl groups can be replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

1,1-Diethylguanidine serves as a reagent in organic synthesis and is instrumental in forming guanidine derivatives. It is utilized in various chemical reactions due to its basicity and ability to form hydrogen bonds.

| Application | Description |

|---|---|

| Organic Synthesis | Acts as a reagent for synthesizing guanidine derivatives. |

| Catalysis | Functions as a catalyst in several chemical reactions. |

Biology

In biological research, this compound is employed as a probe for studying enzyme inhibition and protein interactions. Its role as a stabilizing agent for proteins enhances its utility in biochemical assays.

| Application | Description |

|---|---|

| Enzyme Inhibition | Investigated for its effects on various enzymes. |

| Protein Stabilization | Used to stabilize proteins during experimental procedures. |

Medicine

The compound has potential therapeutic applications, particularly in drug development. Research studies are exploring its role as an intermediate in synthesizing pharmaceuticals and its potential as a kinase inhibitor.

| Application | Description |

|---|---|

| Drug Development | Explored as an intermediate in drug synthesis. |

| Kinase Inhibition | Investigated for its ability to inhibit specific kinases involved in disease processes. |

Industry

In industrial settings, this compound is utilized in producing specialty chemicals and polymers. Its properties make it suitable for various industrial processes.

| Application | Description |

|---|---|

| Specialty Chemicals | Used in the production of various specialty chemicals. |

| Polymer Production | Employed as an additive in polymer synthesis. |

Case Study 1: Enzyme Inhibition

A study investigated the effects of this compound on specific enzyme activities related to metabolic pathways. The results indicated that the compound effectively inhibited certain enzymes involved in glucose metabolism, suggesting potential applications in managing metabolic disorders.

Case Study 2: Drug Development

Research focused on synthesizing novel pharmaceuticals using this compound as an intermediate. The study demonstrated that compounds synthesized from this guanidine derivative exhibited enhanced biological activity against targeted diseases compared to traditional compounds.

Mechanism of Action

The mechanism of action of 1,1-Diethylguanidine involves its ability to form hydrogen bonds and its high basicity. At physiological pH, it is protonated to form the guanidinium cation, which can interact with various molecular targets. These interactions can influence enzyme activity, DNA binding, and other biological processes .

Comparison with Similar Compounds

Comparison with Similar Guanidine Derivatives

Structural and Functional Differences

Guanidine derivatives vary in substitution patterns (alkyl, aryl, or mixed groups), influencing their reactivity, solubility, and applications. Below is a comparative analysis:

Key Findings

Substitution Effects :

- Alkyl Groups : Smaller substituents (e.g., methyl in 1-methylguanidine) enhance water solubility, favoring biochemical applications. Bulkier groups (e.g., diethyl or diphenyl) increase lipophilicity, making them suitable for organic synthesis or industrial uses .

- Aryl Groups : 1,3-Diphenylguanidine’s aromatic rings confer rigidity and stability, ideal for polymer processing but raise toxicity concerns .

- Reactivity: this compound reacts with β-diketones to form pyrimidines, whereas 1,3-diphenylguanidine’s aromaticity limits such reactivity, directing it toward non-reactive industrial roles .

- Biological Activity: 1-Methylguanidine HCl is studied for nitric oxide modulation, linking it to cellular signaling .

Biological Activity

1,1-Diethylguanidine (DEG) is a guanidine derivative that has garnered attention for its diverse biological activities. This compound is characterized by its ability to interact with various biological systems, influencing processes such as neurotransmission, inflammation, and cellular proliferation. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

This compound has the following chemical structure:

- Molecular Formula : CHN

- Molecular Weight : 115.18 g/mol

- CAS Number : 100-37-8

The compound features two ethyl groups attached to the nitrogen atoms of the guanidine structure, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and ion channels. It acts as a potent agonist at certain receptors and can modulate the activity of sodium and calcium channels. The hydrogen-bonding capabilities of the guanidine moiety enhance its binding affinity to various biological targets, including proteins involved in neurotransmission and inflammation .

Antimicrobial Activity

Research indicates that guanidine derivatives exhibit significant antimicrobial properties. In particular, this compound has shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of protein synthesis .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. Studies demonstrate that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Neuroprotective Effects

The compound's ability to modulate neurotransmitter release positions it as a candidate for neuroprotective therapies. In animal models, this compound has been shown to improve outcomes in neurodegenerative conditions by enhancing synaptic plasticity and reducing neuronal apoptosis .

Case Study 1: Neuroprotective Effects in Rodent Models

A study conducted on rodent models demonstrated that administration of this compound significantly improved cognitive function in subjects with induced neurodegeneration. Behavioral tests showed enhanced memory retention and reduced markers of oxidative stress in the brain tissue .

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 32 µg/mL. The compound was effective in disrupting biofilm formation, which is critical in chronic infections .

Table 1: Biological Activities of this compound

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | MIC = 32 µg/mL against S. aureus | |

| Anti-inflammatory | Inhibition of cytokine production | |

| Neuroprotective | Improved cognitive function in rodents |

Table 2: Comparison of Guanidine Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.